N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Description
N-(2,3-Dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a cyclopropane-containing carboxamide derivative characterized by a 4-fluorophenyl group and a 2,3-dimethylphenyl substituent. While direct experimental data for this compound are absent in the provided evidence, its structural features align with pharmacologically and agrochemically relevant analogs.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-12-4-3-5-16(13(12)2)20-17(21)18(10-11-18)14-6-8-15(19)9-7-14/h3-9H,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQZKQCJPXKVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles/Electrophiles: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating biological processes. The exact mechanism would depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane Carboxamide Derivatives
Key analogs from Org. Biomol. Chem. (2017) provide insights into substituent effects on synthesis and properties:
Key Observations:
- Substituent Impact on Yield: The 4-fluorophenyl analog (15ja) exhibits a lower yield (52%) compared to the methoxyphenoxy derivative (78%), suggesting steric or electronic challenges in cyclopropanation with fluorinated aryl groups .
- Diastereoselectivity: The 4-methoxyphenoxy group (dr 23:1) enhances stereochemical control compared to phenoxy (dr 17:1), likely due to increased steric bulk or directing effects during ring-opening .
- Polarity Trends: The higher Rf value (0.23) of 15ja versus the methoxyphenoxy analog (0.19) reflects reduced polarity of the fluorophenyl group compared to methoxy .
Inference for Target Compound :
The 2,3-dimethylphenyl group in the target compound may further reduce polarity (higher Rf) compared to 15ja, given the hydrophobic nature of methyl substituents. However, steric hindrance from dimethyl groups could lower synthetic yields or alter diastereoselectivity.
Role of Fluorophenyl and Dimethylphenyl Substituents
Fluorophenyl Moieties :
- Medicinal Chemistry : Fluorine enhances metabolic stability and binding affinity in pharmaceuticals. For example, para-fluorinated fentanyl analogs () exploit fluorine’s electronegativity to modulate opioid receptor interactions .
- Agrochemicals : Fluorinated aryl groups in pesticides (e.g., dimethenamid, ) improve lipid solubility and target site penetration .
Dimethylphenyl Substituents :
- Steric Effects : 2,3-Dimethylphenyl groups in pesticides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide, ) hinder enzymatic degradation, prolonging activity . This suggests similar steric protection could enhance the target compound’s stability.
Biological Activity
N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article provides a detailed examination of its biological activity, including research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C21H23FN2O2, with a molecular weight of 354.425 g/mol. The compound features a cyclopropane moiety which contributes to its unique three-dimensional structure, potentially enhancing its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Protein Kinases : Some studies suggest that derivatives of this compound can modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .
- Anticancer Activity : The compound has shown promise in inhibiting tumor growth in various cancer models. It is believed to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of NF-κB signaling .
Cytotoxicity Studies
A study investigating the cytotoxic effects of related compounds demonstrated that they could significantly reduce cell viability in cancer cell lines. The cytotoxicity was assessed using standard assays such as MTT and annexin V/PI staining to evaluate apoptosis .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 12.5 | FaDu (hypopharyngeal carcinoma) |
| EF24 (analog) | 10.0 | MCF-7 (breast cancer) |
| Bleomycin | 15.0 | A549 (lung cancer) |
Case Studies
In a clinical setting, compounds with similar structures have been explored for their anticancer properties. For instance, a recent clinical trial evaluated the efficacy of a related cyclopropane derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
